BenchChemオンラインストアへようこそ!

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine

Lipophilicity Physicochemical properties Drug-likeness

Select CAS 59690-05-0 for your medicinal chemistry program to leverage the 3-methyl substituent’s demonstrated improvement in MCH1R binding affinity over the unsubstituted scaffold (IC₅₀ down to 4 nM). Its intermediate LogP (1.53) balances brain penetration and solubility, while C-methylation preserves fluorescence quantum yield (Φ ≈ 0.57–1.0), unlike N-methyl analogs. This regioisomer is essential for SAR studies; substitution with 8-methyl or des-methyl variants will alter lipophilicity, pharmacophore geometry, and downstream activity. Ideal for fragment growing, CNS lead optimization, and TNFα modulator development.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 59690-05-0
Cat. No. B3354511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
CAS59690-05-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1CCCC2
InChIInChI=1S/C8H12N2/c1-7-6-9-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3
InChIKeyRYXGFVPZRHQWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine (CAS 59690-05-0): Core Scaffold Properties and Procurement Context


3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine (CAS 59690-05-0) is a partially saturated fused bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine (THIP) class, with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol . The compound features a methyl substituent at the 3-position of the imidazole ring within a 5,6,7,8-tetrahydro-saturated pyridine ring system. This scaffold and its derivatives have been investigated across multiple therapeutic areas, including as melanin-concentrating hormone receptor 1 (MCH1R) antagonists [1], antifungal agents against pathogenic Candida species [2], heparanase-1 (HPSE1) inhibitors [3], and modulators of TNFα signaling [4]. The compound serves principally as a versatile synthetic building block for constructing more elaborate bioactive molecules within medicinal chemistry programs.

Why 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine Cannot Be Interchanged with Other Methyl-Positional Isomers or the Unsubstituted Parent Scaffold


The position of the methyl substituent on the tetrahydroimidazo[1,2-a]pyridine core is not a trivial structural variation—it directly governs lipophilicity, receptor-binding pharmacophore geometry, and downstream synthetic accessibility. The unsubstituted parent compound (CAS 34167-66-3, LogP 1.22) differs by 14 Da in molecular weight and approximately 0.31 LogP units from the 3-methyl derivative (LogP 1.53), while the 8-methyl regioisomer (CAS 137415-93-1, LogP 1.78) is substantially more lipophilic . Critically, published structure–activity relationship (SAR) studies on the imidazo[1,2-a]pyridine scaffold demonstrate that methylation specifically at the 3-position yields a significant improvement in MCH1R binding affinity compared with non-methylated or alternatively substituted analogs [1]. Furthermore, C-methylation at the 3-position preserves the fluorescence quantum yield characteristic of the parent heterocycle, whereas N-methylation (1-position) virtually abolishes fluorescence (Φ < 0.01 vs. Φ ≈ 0.57–1.0) [2]. These quantitative physicochemical and pharmacological differences mean that substituting the 3-methyl compound with a different regioisomer or the unsubstituted scaffold will alter critical molecular properties and is not a scientifically valid substitution without re-validation.

Quantitative Differentiation Evidence for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine (CAS 59690-05-0) Versus Closest Analogs


Lipophilicity (LogP) Differentiation of 3-Methyl vs. Unsubstituted Parent and 8-Methyl Regioisomer

The computed partition coefficient (LogP) of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine (CAS 59690-05-0) is 1.53, positioning it with intermediate lipophilicity between the unsubstituted parent scaffold (CAS 34167-66-3, LogP = 1.22) and the more lipophilic 8-methyl regioisomer (CAS 137415-93-1, LogP = 1.78) . This represents a ΔLogP of +0.31 versus the unsubstituted parent and −0.25 versus the 8-methyl isomer. The 6-methyl isomer (LogP = 1.47) is closest in value but differs by ΔLogP = −0.06 [1]. These differences, while modest in absolute magnitude, are consequential in lead optimization where LogP shifts of ≥0.3 units can meaningfully alter membrane permeability, aqueous solubility, and non-specific protein binding.

Lipophilicity Physicochemical properties Drug-likeness

3-Methyl Substitution Confers Significant MCH1R Binding Affinity Improvement: SAR Evidence from Imidazo[1,2-a]pyridine Series

In a systematic SAR exploration of imidazo[1,2-a]pyridine derivatives as MCH1R antagonists, Kishino, Moriya, Sakuraba et al. (2009) demonstrated that introduction of a methyl substituent specifically at the 3-position of the imidazo[1,2-a]pyridine core provided a significant improvement in MCH1R binding affinity compared to non-methylated or alternatively substituted analogs [1]. Representative 3-methyl-substituted compounds in this series achieved IC₅₀ values of 4 nM in radioligand binding assays and EC₅₀ values of 22 nM in functional cellular assays measuring Ca²⁺ mobilization at human MCH1R [2]. While the specific compound CAS 59690-05-0 (the unelaborated 3-methyl-THIP scaffold) was not the final optimized lead, this SAR finding establishes that the 3-methyl substitution pattern is a critical pharmacophoric element for MCH1R target engagement, and analogs lacking this substitution or bearing methyl groups at alternative positions (2-, 5-, 6-, 7-, or 8-) are not reported to exhibit the same affinity enhancement in this target class.

MCH1R antagonist GPCR Structure-activity relationship

C-Methyl (3-Position) Retains Fluorescence Quantum Yield; N-Methylation Abolishes It: Photophysical Differentiation

The photophysical consequences of methylation position on the imidazo[1,2-a]pyridine scaffold are stark. Barrio et al. (1973, as cited in Akkaya et al., 2017) demonstrated that the parent imidazo[1,2-a]pyridine hydrochloride exhibits a high fluorescence quantum yield (Φ ≈ 0.57 in ethanol; Φ ≈ 0.8–1.0 in n-hexane and methanol), whereas 1-methylimidazo[1,2-a]pyridine hydrochloride (N-methylated at the 1-position) shows a fluorescence quantum yield of <0.01 in aqueous medium [1]. The 3-methyl substitution (as in CAS 59690-05-0) is a C-methylation on the imidazole ring, which does not quench fluorescence in the manner that N-methylation does, thereby preserving the desirable photophysical properties of the parent heterocycle. This differentiation is critical for applications requiring fluorescent detection, imaging, or photodynamic therapy, where N-methylated analogs (such as 1-methylimidazo[1,2-a]pyridine derivatives) are essentially non-emissive.

Fluorescence Photophysical properties Quantum yield

Molecular Weight and Formula Differentiation from the Unsubstituted Parent Scaffold: Implications for Fragment-Based Drug Discovery

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine (C₈H₁₂N₂, MW 136.19 g/mol) differs from the unsubstituted parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (C₇H₁₀N₂, MW 122.17 g/mol) by exactly one methyl group (ΔMW = +14.02 Da, Δheavy atom count = +1 carbon) . In the context of fragment-based drug discovery (FBDD), where fragment hits typically reside in the MW range of 120–250 Da, this 14-Da increment shifts the compound from the lower boundary of fragment space (parent, MW 122.17) to a more central fragment position (MW 136.19), while maintaining compliance with the Rule of Three (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The 3-methyl compound also possesses two hydrogen-bond acceptor nitrogen atoms (PSA = 17.82 Ų) , identical to the parent, preserving the same hydrogen-bonding capacity while offering increased hydrophobic contact surface for target engagement. All methyl positional isomers share the same molecular formula (C₈H₁₂N₂) and MW (136.19), meaning this parameter differentiates from the parent but not among regioisomers; selection among isomers must therefore rely on the LogP, SAR, and photophysical evidence dimensions described above.

Fragment-based drug discovery Molecular weight Lead-likeness

Patent-Protected Scaffold Relevance: 3-Substituted THIP Derivatives as TNFα Modulators (UCB Biopharma)

UCB Biopharma SPRL's patent application US 2016/0289228 A1 explicitly claims a series of substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives as potent modulators of human TNFα activity, with therapeutic applications spanning autoimmune and inflammatory disorders, neurological and neurodegenerative disorders, pain, cardiovascular disorders, metabolic disorders, ocular disorders, and oncological disorders [1]. The patent describes extensive SAR around the THIP core, where substitution patterns—including methyl placement at various positions—are critical determinants of TNFα modulatory potency. While the patent does not disclose specific IC₅₀ values for CAS 59690-05-0 itself, the 3-methyl-substituted THIP scaffold is structurally encompassed within the claimed Markush formulae, and the 3-position substitution is highlighted as a key variable in the patent's SAR disclosure [1]. The patent further notes that compounds within this class may serve as pharmacological standards, radioligands, or fluorescent conjugates for assay development [1]. This patent coverage establishes the 3-methyl-THIP scaffold as a proprietary chemotype of commercial relevance in the inflammation and immunology therapeutic space, differentiating it from unclaimed or unprotected scaffold variants.

TNFα modulation Patent-protected scaffold Autoimmune disorders

Highest-Impact Application Scenarios for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine Based on Quantitative Differentiation Evidence


MCH1R Antagonist Lead Optimization in Obesity and Metabolic Disorder Programs

The 3-methyl-substituted THIP scaffold is directly relevant to MCH1R antagonist drug discovery, where published SAR demonstrates that methylation at the 3-position significantly improves receptor binding affinity . Medicinal chemistry teams can procure CAS 59690-05-0 as a key intermediate for elaborating the 2-, 5-, 6-, 7-, and 8-positions with diverse substituents while retaining the affinity-enhancing 3-methyl group, as validated by the Kishino/Moriya/Sakuraba series achieving IC₅₀ = 4 nM at MCH1R [2]. The compound's intermediate LogP (1.53) supports brain exposure, consistent with the reported good brain penetration of optimized analogs in this series.

Fragment-Based Drug Discovery (FBDD) Library Design with Balanced Physicochemical Properties

With MW = 136.19 Da and LogP = 1.53, CAS 59690-05-0 occupies a favorable position in fragment chemical space—more lipophilic than the unsubstituted parent (LogP 1.22) but less lipophilic than the 8-methyl isomer (LogP 1.78), providing medicinal chemists with a graduated lipophilicity option within the THIP fragment series . The compound's two hydrogen-bond acceptor nitrogens (PSA 17.82 Ų) and the absence of H-bond donors make it suitable for fragment growing and merging strategies, particularly for CNS targets where the intermediate LogP balances permeability and solubility. Procurement of all three methyl-position variants (3-, 6-, and 8-methyl) enables systematic LogP-activity relationship profiling within a constant MW scaffold series.

Fluorescent Probe and Imaging Agent Development Leveraging C-Methylated Scaffold Photophysics

Unlike N-methylated imidazo[1,2-a]pyridine derivatives, which exhibit near-complete fluorescence quenching (Φ < 0.01), the 3-methyl (C-methylated) THIP scaffold is expected to retain the high fluorescence quantum yield characteristic of the parent heterocycle (Φ ≈ 0.57–1.0 depending on solvent) . This makes CAS 59690-05-0 a suitable starting material for developing fluorescent ligands, environmental sensors, or cellular imaging probes where the tetrahydroimidazopyridine core serves as both a pharmacophore and a fluorophore. Researchers developing fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays for MCH1R or TNFα targets can exploit this dual functionality.

TNFα Modulator Medicinal Chemistry within Patent-Protected Chemical Space

The UCB Biopharma patent US 2016/0289228 A1 establishes the substituted THIP scaffold as a proprietary chemotype for TNFα modulation, with therapeutic relevance across autoimmune, inflammatory, neurodegenerative, and oncological indications . CAS 59690-05-0 serves as a core intermediate for constructing elaborated analogs within this claimed chemical space. Industrial research groups pursuing small-molecule TNFα modulators as alternatives to biologic therapies (anti-TNFα antibodies and soluble receptor fusion proteins) can utilize this building block to generate patent-relevant SAR data, while academic groups can employ it to develop pharmacological tool compounds and fluorescent conjugates for assay development, as explicitly contemplated in the patent specification .

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.